[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid
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Overview
Description
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid is a boronic acid derivative with a unique structure that makes it valuable in various scientific research fields.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are often used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with other organic molecules to form new compounds.
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling . In this process, the boron atom in the boronic acid compound forms bonds with a transition metal, typically palladium. The boronic acid then transfers its organic group to the metal, forming a new carbon-metal bond .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura coupling suggests it may play a role in the synthesis of various organic compounds . These compounds could potentially influence a variety of biochemical pathways, depending on their structure and properties.
Pharmacokinetics
For instance, boronic acids are known to have relatively good stability and are readily prepared, which could potentially enhance the bioavailability of the compound .
Result of Action
Given its potential role in suzuki–miyaura coupling, the compound could contribute to the synthesis of a variety of organic compounds . These new compounds could have various effects at the molecular and cellular level, depending on their specific structures and properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid. For instance, boronic acids are known to be sensitive to conditions such as air and moisture . Therefore, the stability and reactivity of the compound could be affected by factors such as humidity, temperature, and the presence of other chemicals in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid typically involves the reaction of 5-methyl-6-aminopyridine with phenacyl bromide to form the phenacylamino derivative. This intermediate is then subjected to a boronation reaction using boronic acid reagents under specific conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Materials Science: It is utilized in the synthesis of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
[5-Amino-pyrazoles]: These compounds are known for their versatility in organic synthesis and medicinal chemistry.
Pyrimidine Derivatives: These compounds exhibit a range of pharmacological effects and are used in various therapeutic applications.
Uniqueness
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid stands out due to its unique boronic acid moiety, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets.
Properties
CAS No. |
446299-81-6 |
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Molecular Formula |
C14H15BN2O3 |
Molecular Weight |
270.1 |
IUPAC Name |
[5-methyl-6-(phenacylamino)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C14H15BN2O3/c1-10-7-12(15(19)20)8-16-14(10)17-9-13(18)11-5-3-2-4-6-11/h2-8,19-20H,9H2,1H3,(H,16,17) |
InChI Key |
QRDMBMCOEQTXGD-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=C(N=C1)NCC(=O)C2=CC=CC=C2)C)(O)O |
solubility |
not available |
Origin of Product |
United States |
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